N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991441
InChI: InChI=1S/C15H15N5O3/c1-10-9-13(18-23-10)16-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-19-20/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,21)
SMILES:
Molecular Formula: C15H15N5O3
Molecular Weight: 313.31 g/mol

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

CAS No.:

Cat. No.: VC14991441

Molecular Formula: C15H15N5O3

Molecular Weight: 313.31 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide -

Specification

Molecular Formula C15H15N5O3
Molecular Weight 313.31 g/mol
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Standard InChI InChI=1S/C15H15N5O3/c1-10-9-13(18-23-10)16-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-19-20/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,21)
Standard InChI Key OUTZWMNWZLRFDS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Introduction

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an antibiotic. The compound's structure includes a butanamide backbone linked to both a 5-methyl-3-isoxazole ring and a 4-oxo-benzotriazine moiety, which are crucial for its biological activity.

Mechanism of Action

The compound's mechanism of action primarily involves the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, thereby interfering with bacterial growth.

Applications in Medicinal Chemistry

N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is classified as a pharmaceutical compound, specifically as an antibiotic due to its structural motifs associated with antimicrobial activity. Its development and study are documented in scientific literature focusing on pharmacology and medicinal chemistry.

Analytical Techniques for Characterization

The identity and purity of N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Offers precise structural data when crystalline samples are available.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamideNot specifiedNot specifiedAntibiotic, inhibits bacterial folate synthesis
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamideC13H11N3O5S321.31Potential biological activity, not fully documented
N-(5-methyl-3-isoxazolyl)benzenesulfonamideC10H10N2O3SNot specifiedSulfonamide-related activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator